molecular formula C14H16N4O3S B10973321 methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10973321
M. Wt: 320.37 g/mol
InChI Key: BJBXAOUSZMOAQI-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound It features a pyrazole ring, a thiazolopyrimidine core, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazole ring, followed by the construction of the thiazolopyrimidine core through cyclization reactions involving suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would vary based on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and heterocyclic cores. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

methyl 5-(1,3-dimethylpyrazol-4-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H16N4O3S/c1-7-9(5-17(3)16-7)12-11(13(20)21-4)8(2)15-14-18(12)10(19)6-22-14/h5,12H,6H2,1-4H3

InChI Key

BJBXAOUSZMOAQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CSC2=N1)C3=CN(N=C3C)C)C(=O)OC

Origin of Product

United States

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